Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-
Description
Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- is a synthetic pyrrolidine derivative characterized by a 2-methylindole acetyl substituent. The pyrrolidine scaffold is a five-membered saturated nitrogen heterocycle, widely utilized in medicinal chemistry due to its conformational flexibility and ability to mimic peptide bonds.
Properties
IUPAC Name |
2-(2-methylindol-1-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12-10-13-6-2-3-7-14(13)17(12)11-15(18)16-8-4-5-9-16/h2-3,6-7,10H,4-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXUHQMNXSNWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167629 | |
| Record name | Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163629-09-2 | |
| Record name | Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163629092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloroacetyl Chloride-Mediated Acylation
A widely adopted method involves reacting pyrrolidine with chloroacetyl chloride to form 1-chloroacetylpyrrolidine, followed by substitution with 2-methylindole. Source details a scalable protocol:
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Step 1 : Pyrrolidine is treated with excess chloroacetyl chloride in N,N-dimethylformamide (DMF) at 0–5°C to form 1-chloroacetylpyrrolidine.
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Step 2 : The chloro intermediate undergoes nucleophilic displacement with 2-methylindole in tetrahydrofuran (THF) using potassium carbonate as a base, yielding the target compound.
Key Data :
This method avoids racemization but requires strict temperature control to prevent over-acylation.
SEM-Protected Indole Strategies
Source describes a protective group strategy using 2-(trimethylsilyl)ethoxymethyl (SEM) to prevent undesired cyclization during indole functionalization:
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SEM Protection : 2-Methylindole is protected with SEM chloride under basic conditions.
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Acylation : The protected indole reacts with chloroacetylpyrrolidine in the presence of tetramethylguanidine.
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Deprotection : SEM removal with tetra-n-butylammonium fluoride (TBAF) yields the final product.
Advantages :
Indole Functionalization Strategies
Buchwald–Hartwig Coupling
Source highlights the use of palladium-catalyzed couplings to attach indole derivatives to pyrrolidine precursors. For example:
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A brominated indole intermediate is prepared via nitromethane condensation.
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Buchwald–Hartwig coupling with a pyrrolidine-containing aryl halide forms the C–N bond.
Conditions :
Cyclization Approaches
Source reports pyrrolidine ring formation via ketone reduction and cyclization:
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Ozonolysis of a Morita–Baylis–Hillman adduct generates a diketone.
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Zn(BH₄)₂-mediated reduction forms a diol, which undergoes acid-catalyzed cyclization to a pyrrolidone.
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Borane-dimethyl sulfide reduction converts the pyrrolidone to pyrrolidine.
This route is stereospecific but requires multi-step purification.
One-Pot Synthesis Approaches
Source discloses a telescopic process for related pyrrolidinecarbonitriles, adaptable to the target compound:
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Acylation : Pyrrolidine reacts with chloroacetyl chloride in DMF.
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Alkylation : In situ reaction with 2-methylindole in THF/K₂CO₃.
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Workup : Sequential extractions with dichloromethane and pH adjustments isolate the product without intermediate purification.
Advantages :
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
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Pyrrolidine protons: δ 3.58–3.50 (m, 2H), 2.85–2.75 (m, 2H).
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Indole protons: δ 7.34 (d, J = 7.5 Hz, 1H), 6.63 (dd, J = 3.3, 2.0 Hz, 1H).
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Acetyl methyl: δ 2.54 (s, 3H).
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Pyrrolidine carbons: 46.8 ppm (CH₂), 25.3 ppm (CH₂).
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Indole carbons: 136.2 ppm (C-2), 121.9 ppm (C-3).
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Chromatographic Purity
HPLC analysis (Source) confirms >98% purity using a C18 column (acetonitrile/water gradient).
Challenges and Optimization
Stereochemical Control
Racemization occurs during LiAlH₄ reductions of pyrrolidones (Source). Substituting with borane-THF improves enantiomeric excess (ee >90%).
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
The compound Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- (commonly referred to as a pyrrolidine derivative of indole) has garnered significant attention in the field of medicinal chemistry due to its diverse applications, particularly in drug development. This article explores its scientific research applications, including pharmacological properties, synthesis methods, and potential therapeutic uses.
Anticancer Activity
Research has indicated that pyrrolidine derivatives exhibit promising anticancer properties. For instance, studies have shown that certain indole-pyrrolidine compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. A notable study synthesized a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters and evaluated their anticancer potential in vitro, demonstrating significant activity against various cancer cell lines .
Antimicrobial Properties
Pyrrolidine derivatives have also been evaluated for their antimicrobial efficacy. Compounds derived from 1H-indole structures have shown activity against both Gram-positive and Gram-negative bacteria. A specific derivative was found to be nearly equipotent to standard antibiotics such as norfloxacin against Escherichia coli, suggesting its potential use as an antimicrobial agent .
Neurological Applications
The neuroprotective effects of pyrrolidine derivatives make them candidates for treating neurodegenerative diseases. Research has highlighted their role in inhibiting acetylcholinesterase and monoamine oxidase activities, which are crucial for maintaining neurotransmitter levels in the brain. This dual inhibition suggests potential applications in managing conditions like Alzheimer's disease .
Anti-inflammatory Effects
Pyrrolidine compounds have demonstrated anti-inflammatory properties by modulating inflammatory pathways. For example, some derivatives have been shown to inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases and conditions such as Parkinson's disease .
Synthesis and Characterization
The synthesis of pyrrolidine derivatives typically involves multi-step chemical reactions that may include:
- Acylation : Introducing acetyl groups to enhance biological activity.
- Cyclization : Forming the pyrrolidine ring through cyclization reactions.
- Functionalization : Modifying the indole structure to improve solubility and bioavailability.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.
Case Study 1: Anticancer Evaluation
A series of pyrrolidine-indole derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The study reported that one compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics, indicating its potential as a lead compound for further development.
Case Study 2: Antimicrobial Testing
In another study, a novel pyrrolidine derivative was tested against multiple bacterial strains. The results indicated that the compound had a broad spectrum of activity and was particularly effective against resistant strains of Staphylococcus aureus, suggesting its utility in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- involves its interaction with specific molecular targets. The indole moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial in its biological activities, such as antiviral and anticancer effects . The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- and related compounds:
Key Observations:
Substituent Impact on Activity: The 2-methylindole acetyl group in the target compound introduces aromaticity and bulk, which may enhance target binding compared to simpler acetyl derivatives (e.g., compound 14). However, acetyl groups in other positions (e.g., compounds 15, 16) abolish activity, emphasizing the importance of substituent placement . Cyano groups in NVP-DPP728 and Vildagliptin are critical for DPP-4 inhibition, forming covalent interactions with the catalytic serine residue. The absence of a cyano group in the target compound suggests it may target a different enzyme or mechanism .
Role of Basic Nitrogen: In piperidine-based analogs (e.g., compounds 6, 7), the basic nitrogen is essential for antimalarial potency.
Steric and Electronic Effects :
- The 2-methylindole group provides steric hindrance and electron-rich aromaticity, which could improve metabolic stability or binding specificity compared to unsubstituted pyrrolidines (e.g., compounds 11, 12) .
Pharmacological and Therapeutic Implications
- DPP-4 Inhibition: While the target compound lacks the cyano group critical for DPP-4 inhibition in NVP-DPP728 and Vildagliptin, its indole moiety may interact with secondary binding pockets in DPP-4 or related proteases. Further enzymatic assays are required to validate this hypothesis .
- Antimalarial Activity : highlights that acetyl-pyrrolidine derivatives (e.g., compound 14) retain potency against Plasmodium falciparum. The target compound’s 2-methylindole group may enhance membrane permeability or disrupt parasite-specific pathways, warranting in vitro testing .
Biological Activity
Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and cytoprotective properties.
Chemical Structure and Properties
Pyrrolidine derivatives are known for their diverse biological activities. The specific compound features a pyrrolidine ring linked to an indole moiety, which is known for its significant role in various biological processes. The structure can be represented as follows:
This compound includes a pyrrolidine ring and an indole group that may influence its interaction with biological targets.
Antibacterial and Antifungal Activity
Research has demonstrated that certain pyrrolidine derivatives exhibit notable antibacterial and antifungal activities. For instance:
- Antibacterial Activity : In vitro studies have shown that various pyrrolidine compounds can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective compounds often range from 75 µg/mL to 150 µg/mL against Gram-positive and Gram-negative bacteria respectively .
- Antifungal Activity : Some derivatives have also shown antifungal properties, making them potential candidates for developing new antimicrobial agents against resistant strains .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |
|---|---|---|
| 2,6-dipiperidino-1,4-dibromobenzene | 75 | <125 |
| 2,4,6-tripyrrolidinochlorobenzene | 125 | 150 |
| 1,3-dipyrrolidinobenzene | No activity | No activity |
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has been explored through various studies. For example:
- Cell Viability Assays : Compounds derived from pyrrolidine have been tested against cancer cell lines such as A549 (human lung adenocarcinoma). Some derivatives showed significant cytotoxic effects with viability reductions ranging from 66% to 86% at concentrations around 100 µM .
- Mechanism of Action : The presence of specific substituents on the pyrrolidine ring appears to enhance the anticancer activity by modulating cellular pathways involved in apoptosis and cell proliferation.
Table 2: Anticancer Activity of Pyrrolidine Derivatives
| Compound Name | Cell Line | Viability (%) at 100 µM |
|---|---|---|
| Compound A | A549 | 66 |
| Compound B | HSAEC1-KT | 78 |
| Compound C | A549 | 86 |
Cytoprotective Activity
In addition to antimicrobial and anticancer properties, certain pyrrolidine derivatives exhibit cytoprotective effects against oxidative stress:
- Oxidative Stress Protection : Studies indicate that some compounds can protect cells from oxidative damage by scavenging free radicals. For instance, derivatives demonstrated cytoprotective activities ranging between 57% to 94% at specific concentrations .
Table 3: Cytoprotective Activity of Pyrrolidine Derivatives
| Compound Name | Cytoprotective Activity (%) at 0.1 mg/mL |
|---|---|
| Compound D | 92.7 |
| Compound E | 94.7 |
| Compound F | 84.9 |
Q & A
Q. What are the established synthetic routes for preparing Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-, and what critical reaction conditions influence yield and purity?
A multi-step synthesis is typically employed, involving nucleophilic substitution and coupling reactions. For example, fluorinated aldehydes can react with dialkylamines (e.g., pyrrolidine) in DMF at 150°C under anhydrous conditions, followed by purification via ethyl acetate extraction and MgSO₄ drying . Key factors include:
- Reagent stoichiometry : Maintaining a 1:1 molar ratio of aldehyde to amine to minimize side reactions.
- Temperature control : Prolonged heating (20 hours) ensures complete substitution.
- Purification : TLC monitoring (e.g., silica gel plates) and column chromatography are critical for isolating the target compound .
Q. How can researchers confirm the structural identity and purity of Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-?
A combination of spectroscopic and chromatographic methods is essential:
- ¹H NMR : Characteristic peaks for the pyrrolidine ring (δ 3.33–3.30 ppm, multiplet) and indole protons (δ 7.61–6.75 ppm) confirm substitution patterns .
- LC-MS/MS : Quantifies intermediates (e.g., chloroacetyl pyrrolidine) with high sensitivity (LOQ ≤ 0.1 ng/mL) using reverse-phase C18 columns and electrospray ionization .
- Elemental analysis : Validates nitrogen content (e.g., 7.5% observed vs. 7.99% theoretical) .
Advanced Research Questions
Q. What computational and experimental approaches are recommended for analyzing the conformational flexibility of the pyrrolidine ring and its implications for biological activity?
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve torsional angles and hydrogen-bonding networks. For example, SHELX programs have been widely employed to determine the puckering parameters of pyrrolidine derivatives .
- Molecular dynamics simulations : Assess ring-flipping energetics and correlate with enzymatic binding (e.g., DPP-IV inhibition). The 2-methylindole group may restrict flexibility, enhancing target affinity .
Q. How does the 2-methylindole moiety influence the compound’s binding affinity to DPP-IV, based on structure-activity relationship (SAR) studies?
The 2-methylindole group enhances hydrophobic interactions with DPP-IV’s S2 pocket. Comparative studies with Vildagliptin (a DPP-IV inhibitor containing a cyanopyrrolidine and adamantane group) show:
- Steric effects : The methyl group on indole reduces off-target binding, improving selectivity.
- Electron density distribution : The indole’s π-system stabilizes aromatic stacking with Tyr547 in the enzyme’s active site .
- Bioavailability : Methyl substitution decreases metabolic oxidation, prolonging half-life in vivo .
Q. What analytical strategies are recommended to resolve contradictory data in crystallization attempts of this compound?
- Twinned data refinement : Use SHELXL’s TWIN command to model overlapping lattices, particularly for monoclinic or orthorhombic systems .
- High-resolution synchrotron data : Collect data at ≤ 1.0 Å resolution to resolve disorder in the acetyl-indole side chain.
- Thermogravimetric analysis (TGA) : Confirm solvent-free crystallization conditions to avoid hydrate/anhydrate discrepancies .
Q. How can researchers optimize microwave-assisted synthesis for this compound to reduce reaction time while maintaining yield?
- Solvent selection : Use n-butanol (0.25 M) for efficient microwave absorption and uniform heating.
- Catalyst screening : Test K₂CO₃ or Cs₂CO₃ to accelerate nucleophilic substitution.
- Pulsed heating : Apply 100 W microwave irradiation in 30-second intervals to prevent decomposition. Yields ≥90% have been reported for analogous pyrrolidine derivatives .
Methodological Notes
- Data contradictions : Synthesis protocols in and use different purification methods (MgSO₄ vs. ammonium chloride washes), suggesting solvent polarity adjustments may be needed for specific intermediates.
- Advanced tools : SHELX programs () and LC-MS/MS () are prioritized for structural and analytical rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
